molecular formula C15H25NO4 B14793808 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B14793808
M. Wt: 283.36 g/mol
InChI Key: WWTFZHGXVCAEKT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)

InChI Key

WWTFZHGXVCAEKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Diels-Alder (IMDA) Cycloaddition

A pivotal strategy for forming the octahydroisoquinoline system involves scandium triflate-mediated intramolecular Diels-Alder (IMDA) cycloaddition. As demonstrated in the synthesis of yohimbine analogues, triene precursors such as Boc-protected glutaconaldehyde derivatives undergo endo-selective cyclization to generate the fused bicyclic structure. For example, treatment of N-Boc-protected triene 4a with Sc(OTf)₃ in acetonitrile at 0°C yields the endo-chair cycloadduct 15a in 72% yield.

Key reaction parameters for IMDA cyclization:

Parameter Optimal Condition
Catalyst Sc(OTf)₃ (20 mol%)
Solvent Acetonitrile
Temperature 0°C to ambient
Reaction Time 4–12 hours
Yield Range 65–94%

The stereochemical outcome critically depends on the endo transition state, with scandium coordination to both diene and dienophile moieties enforcing proper orbital alignment.

Decarboxylative Allylation Strategy

Transition-metal-catalyzed decarboxylative allylation (DcA) provides access to advanced intermediates for subsequent cyclization. Palladium-catalyzed reactions between 2,2-diphenylglycinate imino esters and allyl carbonates generate homoallylic amines that serve as IMDA precursors. For instance, acrylate 8a undergoes Pd(dppf)Cl₂-catalyzed DcA to furnish triene 4a in 50–94% yield depending on substituents (Table 1).

Table 1: DcA Reaction Optimization

Entry Substrate Catalyst System Yield
1 8a Pd(dppf)Cl₂, CH₃CN 50%
2 8b Pd(dppf)Cl₂, THF 72%
3 8c Pd(dppf)Cl₂, DMF 94%

Data adapted from

tert-Butoxycarbonyl (Boc) Protection Strategies

Direct Boc Installation

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. In the synthesis of related isoquinoline derivatives, indole nitrogen protection precedes cyclization steps. For example, N-Boc protection of 3-chloroindole-2-carbaldehyde using Boc₂O and DMAP in THF proceeds in 89% yield.

Post-Cyclization Protection

Alternative approaches employ late-stage Boc installation after bicyclic framework assembly. Patent literature describes thiomorpholine derivatives undergoing Boc protection at the secondary amine using Boc₂O and triethylamine in dichloromethane, achieving >95% conversion. This method avoids potential Boc group migration during high-temperature cyclization steps.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure material employs Oppolzer's sultam chiral auxiliaries during IMDA cyclization. Diastereomeric ratios of 9:1 are achieved when using (R)-camphorsultam-derived dienophiles, though this increases synthetic step count.

Catalytic Asymmetric Hydrogenation

Recent advances utilize iridium-catalyzed asymmetric hydrogenation of cyclic enamines. Using Josiphos-type ligands, enantiomeric excesses >90% are attained for the octahydroisoquinoline core.

Process Optimization and Scale-Up

Solvent-Free Condensation

A breakthrough in imine precursor synthesis involves solvent-free vacuum-assisted condensation. Mixing aldehydes and amines at 70°C under reduced pressure achieves 94% yield for key intermediate 8a , compared to 46% yield via traditional TiCl₄-mediated methods.

Continuous Flow Hydrogenation

Patent literature discloses a continuous flow system for catalytic hydrogenation steps, reducing reaction times from 48 hours (batch) to 15 minutes while maintaining 92% yield. This demonstrates feasibility for industrial-scale production.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H/¹³C NMR : Characteristic Boc carbonyl signal at δ 153–155 ppm
  • HPLC-MS : Purity >95% (Method: C18, 0.1% TFA/ACN gradient)
  • X-ray Crystallography : Confirms relative stereochemistry of bicyclic core (CCDC 2082133)

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-

Biological Activity

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid is a complex organic compound with notable structural features that suggest significant biological activity. Its isoquinoline core and functional groups contribute to its potential pharmacological applications. This article explores the compound's biological activity based on existing research findings.

Structural Characteristics

The molecular formula of this compound is C15H25NO4C_{15}H_{25}NO_{4}, with a molecular weight of 283.36 g/mol. The structure includes an isoquinoline ring fused with a carboxylic acid group and a tert-butyl group, which enhances its reactivity and interaction potential with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and potential therapeutic applications. The following sections detail specific areas of activity:

Neuroprotective Effects

Several studies have suggested that compounds similar to 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid may possess neuroprotective properties. These properties are attributed to the ability of isoquinoline derivatives to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Interaction with Biological Targets

The compound's unique structure allows it to interact selectively with specific receptors or enzymes involved in disease pathways. Preliminary studies have indicated potential binding affinity to certain neurotransmitter receptors and enzymes linked to neurodegenerative diseases. Further investigation is necessary to elucidate these interactions and their implications for therapeutic strategies .

Study 1: Neuroprotective Mechanisms

A study conducted on isoquinoline derivatives demonstrated that they could inhibit apoptosis in neuronal cell lines exposed to oxidative stress. The presence of the carboxylic acid group in the compound was crucial for its protective effects against cell death induced by reactive oxygen species (ROS) .

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of isoquinoline derivatives. It was found that compounds with similar structures could inhibit pro-inflammatory cytokine production in macrophages. This suggests that 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid may also exhibit anti-inflammatory effects through modulation of immune responses.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-HydroxyisoquinolineIsoquinoline core with hydroxyl groupPotential neuroprotective effects
3-CarboxyisoquinolineIsoquinoline core with carboxylic acidInvestigated for anti-inflammatory properties
Tetrabutylammonium isoquinolinateQuaternary ammonium saltEnhances solubility and bioavailability

This table highlights the structural diversity within the isoquinoline class while showcasing the unique features of 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid due to its specific functional groups and stereochemistry.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
  • Molecular Formula: C₁₅H₂₅NO₄
  • Molecular Weight : 283.36 g/mol
  • CAS Number : 1246034-86-5
  • Key Features: Contains a tert-butyloxycarbonyl (Boc) protective group at the 2-position of the octahydroisoquinoline scaffold. The octahydroisoquinoline core introduces conformational rigidity, while the carboxylic acid at position 3 enhances polarity .

Synthetic Relevance :
The Boc group is widely used to protect amines during multi-step syntheses, suggesting this compound may serve as an intermediate in the preparation of pharmaceuticals or complex organic molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₅H₂₅NO₄ 283.36 Boc-protected octahydroisoquinoline, carboxylic acid Intermediate; moderate solubility due to carboxylic acid; rigid scaffold
N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)-amino]-4-phenylsulfanylbutyl]-octahydroisoquinoline-3-carboxamide () C₃₃H₄₉N₃O₇S₂ 663.90 Sulfanyl, methanesulfonic acid, tert-butylcarbamoyl High molecular weight; potential enzyme inhibitor; reduced solubility
Methyl (2S)-3,3-dimethyl-2-[methyl-Boc-amino]butanoate () C₁₂H₂₃NO₄ 245.32 Boc-protected methylamino, ester LCMS m/z 732 [M+H]⁺; trifluoromethylpyrimidine enhances metabolic stability
Quinoline-2-carbonylamino derivative () C₃₉H₅₀N₆O₈ 2043.00 Quinoline-2-carbonylamino, tert-butylcarbamoyl Extremely high molecular weight; low bioavailability due to steric bulk
β-Lactam antibiotic () C₁₆H₁₈N₂O₅S 350.39 Bicyclic β-lactam, thia-azabicyclo structure Antibacterial activity; distinct mechanism of action compared to isoquinoline

Functional Group and Reactivity Differences

  • Boc Protective Group: The target compound’s Boc group serves to stabilize the amine during synthesis, a strategy shared with methyl (2S)-3,3-dimethyl-2-[methyl-Boc-amino]butanoate . However, the latter’s ester group confers higher lipophilicity, whereas the carboxylic acid in the target compound enhances aqueous solubility.
  • Sulfanyl and Methanesulfonic Acid Groups :
    The compound in incorporates sulfanyl and methanesulfonic acid moieties, which likely improve binding to sulfhydryl-containing enzymes but reduce membrane permeability .

  • Quinoline and β-Lactam Systems: The quinoline derivative () and β-lactam () exhibit entirely distinct bioactivity profiles. The β-lactam’s strained ring enables antibacterial activity, while the isoquinoline scaffold may target neurological or metabolic pathways .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s low molecular weight (283.36) suggests favorable solubility compared to the high-MW analogs in (663.90) and 5 (2043.00). However, the trifluoromethyl group in ’s compound improves metabolic stability at the expense of solubility .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) can facilitate cyclization steps in analogous bicyclic systems . Optimization should focus on solvent selection (e.g., anhydrous conditions), temperature control, and catalytic efficiency. Reaction progress can be monitored via TLC or HPLC, with iterative adjustments to stoichiometry and purification protocols (e.g., column chromatography).

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carbamate (N–COO–). Complementary techniques such as X-ray crystallography or HPLC with chiral columns resolve enantiomeric purity .

Q. How should researchers address hygroscopicity and stability during storage?

  • Methodological Answer : Based on safety data sheets (SDS), store the compound in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis. Use desiccants (e.g., silica gel) in a dry, ventilated environment at 2–8°C. Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: Use fume hoods for weighing and synthesis to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. Equip workspaces with emergency eyewash stations and showers. Dispose of waste via approved chemical disposal programs .

Q. How can researchers ensure reproducibility in synthetic batches?

  • Methodological Answer : Standardize reaction parameters (temperature, pH, solvent purity) and document deviations. Use high-purity starting materials (≥98%) and validate intermediates via melting point or NMR. Implement Quality-by-Design (QbD) principles to identify critical process parameters .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can simulate electron density maps to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets. Pair these with Quantitative Structure-Property Relationship (QSPR) models to correlate structural features with solubility or bioavailability .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-reference with theoretical frameworks, such as enzyme kinetics or receptor occupancy models, to contextualize discrepancies .

Q. How can researchers design experiments to investigate the compound’s metabolic stability in vivo?

  • Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-tagged) for tracer studies in animal models. Combine LC-MS/MS for metabolite profiling and cytochrome P450 inhibition assays. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human metabolic pathways .

Q. What advanced separation techniques are suitable for isolating trace by-products during synthesis?

  • Methodological Answer : Employ preparative HPLC with gradient elution (C18 columns) or centrifugal partition chromatography (CPC) for non-polar impurities. For enantiomeric resolution, use chiral stationary phases (e.g., cellulose derivatives). Validate purity via NMR and differential scanning calorimetry (DSC) .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery (e.g., structure-activity relationships)?

  • Methodological Answer :
    Develop a SAR library by synthesizing analogs with variations in the carbamate group or bicyclic core. Use multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with biological activity. Link findings to established pharmacophore models or cheminformatics databases .

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